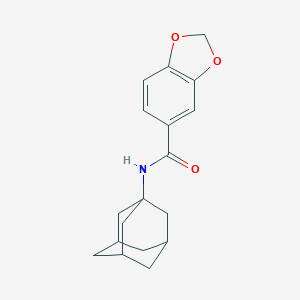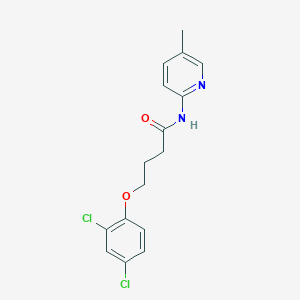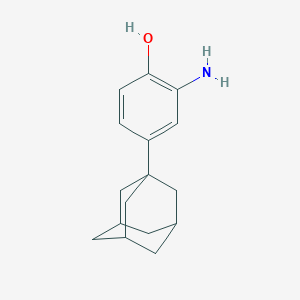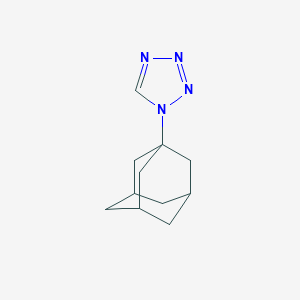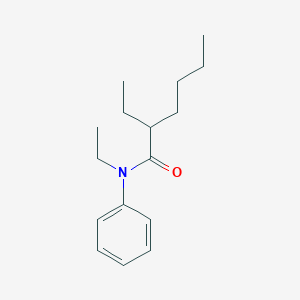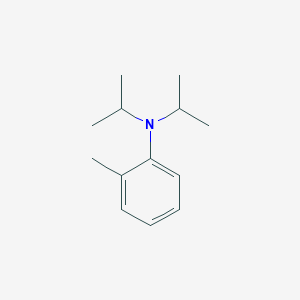
Diisopropyl-(o-tolyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl-(o-tolyl)-amine, also known as DIPTA, is a chemical compound that belongs to the class of tertiary amines. It is widely used in various scientific research applications, primarily in the field of organic chemistry.
Mécanisme D'action
Diisopropyl-(o-tolyl)-amine acts as a Lewis base, which means it can donate a pair of electrons to an electron-deficient species, such as a metal ion. This property makes it an effective ligand in various organic chemistry reactions. Additionally, Diisopropyl-(o-tolyl)-amine can form stable complexes with various metal ions, which can enhance the reactivity of the metal ion in catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Diisopropyl-(o-tolyl)-amine. However, studies have shown that it is relatively non-toxic and has low acute toxicity. Additionally, it has been shown to have low mutagenic and genotoxic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Diisopropyl-(o-tolyl)-amine is its ability to form stable complexes with various metal ions, which can enhance the reactivity of the metal ion in catalytic reactions. Additionally, it has been shown to be relatively non-toxic and has low acute toxicity. However, one of the limitations of Diisopropyl-(o-tolyl)-amine is its limited solubility in water, which can make it difficult to use in some reactions.
Orientations Futures
There are several future directions for research on Diisopropyl-(o-tolyl)-amine. One area of research could be the development of new methods for synthesizing Diisopropyl-(o-tolyl)-amine with higher yields. Additionally, further research is needed to understand the biochemical and physiological effects of Diisopropyl-(o-tolyl)-amine. Finally, there is potential for using Diisopropyl-(o-tolyl)-amine in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects.
Conclusion:
In conclusion, Diisopropyl-(o-tolyl)-amine is a chemical compound that has a wide range of scientific research applications, primarily in the field of organic chemistry. It is primarily used as a ligand in various organic chemistry reactions and has been shown to have low toxicity and low mutagenic and genotoxic potential. While there are limitations to its use, such as its limited solubility in water, there is potential for using Diisopropyl-(o-tolyl)-amine in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects.
Méthodes De Synthèse
Diisopropyl-(o-tolyl)-amine can be synthesized through various methods, including the reaction of o-toluidine with isopropylamine in the presence of a catalyst, such as sodium hydroxide. Another method involves the reaction of o-toluidine with isopropylchloroformate in the presence of a base, such as triethylamine. The yield of Diisopropyl-(o-tolyl)-amine can be improved by using a solvent, such as toluene or chloroform.
Applications De Recherche Scientifique
Diisopropyl-(o-tolyl)-amine is primarily used as a ligand in various organic chemistry reactions, including the synthesis of chiral compounds, asymmetric hydrogenation, and metal-catalyzed reactions. It has also been used as a catalyst in the synthesis of various organic compounds, such as β-lactams, α-amino acids, and β-amino alcohols. Additionally, Diisopropyl-(o-tolyl)-amine has been used in the synthesis of various pharmaceutical compounds, such as anti-cancer agents and anti-inflammatory drugs.
Propriétés
Nom du produit |
Diisopropyl-(o-tolyl)-amine |
|---|---|
Formule moléculaire |
C13H21N |
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
2-methyl-N,N-di(propan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-10(2)14(11(3)4)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
Clé InChI |
KOHUKOHDWGCOAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(C)C)C(C)C |
SMILES canonique |
CC1=CC=CC=C1N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



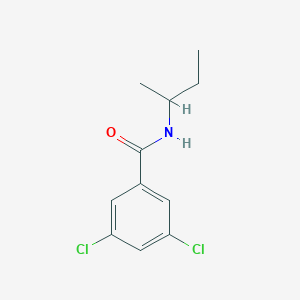

![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)

